molecular formula C9H9ClINO3 B13407889 3-Chloro-5-iodo-L-tyrosine

3-Chloro-5-iodo-L-tyrosine

Cat. No.: B13407889
M. Wt: 341.53 g/mol
InChI Key: LKSVRKXLDBWDBM-ZETCQYMHSA-N
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Description

3-Chloro-5-iodo-L-tyrosine is a halogenated derivative of the amino acid L-tyrosine. It is characterized by the presence of chlorine and iodine atoms at the 3 and 5 positions of the aromatic ring, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-iodo-L-tyrosine typically involves halogenation reactions. One common method is the microwave-assisted acid-catalyzed isotope exchange between 3-chloro-L-tyrosine and iodine . This method enhances the reaction rate and yield by using microwave irradiation.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where L-tyrosine is treated with chlorine and iodine under controlled conditions. The reaction is typically carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-iodo-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-iodo-L-tyrosine is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical and biological properties. This dual halogenation can enhance its reactivity and specificity in various applications compared to its mono-halogenated counterparts .

Properties

Molecular Formula

C9H9ClINO3

Molecular Weight

341.53 g/mol

IUPAC Name

(2S)-2-amino-3-(3-chloro-4-hydroxy-5-iodophenyl)propanoic acid

InChI

InChI=1S/C9H9ClINO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1

InChI Key

LKSVRKXLDBWDBM-ZETCQYMHSA-N

Isomeric SMILES

C1=C(C=C(C(=C1Cl)O)I)C[C@@H](C(=O)O)N

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)I)CC(C(=O)O)N

Origin of Product

United States

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